molecular formula C14H20N2O B7964772 4-[(4-Ethylpiperazino)methyl]benzaldehyde

4-[(4-Ethylpiperazino)methyl]benzaldehyde

Cat. No.: B7964772
M. Wt: 232.32 g/mol
InChI Key: NHJPADFEOVYQPI-UHFFFAOYSA-N
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Description

4-[(4-Ethylpiperazino)methyl]benzaldehyde: is an organic compound with the molecular formula C13H18N2O It features a benzaldehyde moiety substituted with a 4-[(4-ethylpiperazino)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Ethylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 4-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Ethylpiperazino)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products:

    Oxidation: 4-[(4-Ethylpiperazino)methyl]benzoic acid.

    Reduction: 4-[(4-Ethylpiperazino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, 4-[(4-Ethylpiperazino)methyl]benzaldehyde is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities. It may be used in the development of new drugs or as a probe to study biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also be employed in the development of new catalysts or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Ethylpiperazino)methyl]benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The piperazine moiety can enhance its binding affinity to certain targets, while the benzaldehyde group can participate in covalent interactions or redox reactions.

Comparison with Similar Compounds

  • 4-[(4-Methylpiperazino)methyl]benzaldehyde
  • 4-[(4-Phenylpiperazino)methyl]benzaldehyde
  • 4-[(4-Benzylpiperazino)methyl]benzaldehyde

Comparison: 4-[(4-Ethylpiperazino)methyl]benzaldehyde is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct compound of interest in research and development.

Properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-15-7-9-16(10-8-15)11-13-3-5-14(12-17)6-4-13/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJPADFEOVYQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromoethyl-benzoic acid ethyl ester (4.0 g, 16.46 mmol) in THF (30 mL), N-ethyl piperazine (3.76 g, 32.92 mmol) was added and the reaction mixture was stirred for 16 h at room temperature. The reaction mixture was diluted with water and the product was extracted with ethyl acetate. The combined organic layers were washed with water, brine, and dried over Na2SO4. The solvent was removed to give 4.61 g of crude 4-(4-ethyl piperazin-1-ylmethyl)-benzoic acid ethyl ester (100% yield). LAH (0.792 g, 20.86 mmol) was taken up in a 3-neck dry flask and THF (60 mL) was added on cooling. A solution of 4-(4-ethyl piperazin-1-ylmethyl)-benzoic acid ethyl ester (4.61 g, 16.69 mmol) in THF (10 mL) was added slowly on cooling. After completion of addition, the reaction mixture was heated at reflux for 2 h. The reaction mixture was cooled to 0° C., 10% NaOH solution was added, and then water was added. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with water, brine and dried over Na2SO4. The solvent was removed to give 2.78 g of crude (4-(4-ethyl piperazin-1-ylmethyl)phenyl)-methanol in 78% yield. To a 3-neck flask containing anhydrous CH2Cl2 (100 mL) cooled to the −78° C. oxalyl chloride (1.8 g, 14.25 mmol) and DMSO (1.85 g, 23.76 mmol) were added and the mixture was stirred for 15 min at −78° C. The solution of (4-(4-ethyl piperazin-1-ylmethyl)phenyl)-methanol (2.78 g, 11.88 mmol) in CH2Cl2 (10 mL) was added at −78° C. and stirred at −78° C. for 1 h. Then Et3N (4.8 g, 47.52 mmol) was added at −78° C. The reaction mixture was allowed to come to room temperature. Water was added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with water, brine and dried over Na2SO4. Then, solvent was removed to give crude 4-(4-ethyl piperazin-1-ylmethyl)benzaldehyde (2.5 g, 91%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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